molecular formula C7H6ClN3 B2870200 1-(Azidomethyl)-3-chlorobenzene CAS No. 126799-85-7

1-(Azidomethyl)-3-chlorobenzene

Cat. No.: B2870200
CAS No.: 126799-85-7
M. Wt: 167.6
InChI Key: WYFWUPTWYUKGQM-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-3-chlorobenzene is an organic compound that features an azidomethyl group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3-chlorobenzyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety protocols are strictly followed due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-3-chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Reduction: Formation of 3-chlorobenzylamine.

    Cycloaddition: Formation of 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-3-chlorobenzene primarily involves its azide group, which is highly reactive and can participate in various chemical transformations. The azide group can act as a nucleophile, undergo reduction to form amines, or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom on the benzene ring, which stabilizes the intermediate species formed during these transformations .

Comparison with Similar Compounds

Uniqueness: 1-(Azidomethyl)-3-chlorobenzene is unique due to the presence of both an azide group and a chlorine-substituted benzene ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications and materials science .

Properties

IUPAC Name

1-(azidomethyl)-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFWUPTWYUKGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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